
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-(1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-(1H-pyrazol-1-yl)propanamide is a useful research compound. Its molecular formula is C17H21F3N6O and its molecular weight is 382.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidine derivatives, including the specified compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown promise in targeting specific cancer cell lines and inhibiting 5-lipoxygenase, an enzyme involved in the inflammatory process. The synthesis involves condensation reactions and has been designed to explore the structure-activity relationship (SAR) of these compounds, indicating their potential therapeutic applications in cancer and inflammation-related diseases (Rahmouni et al., 2016).
Antiviral and Cytotoxic Agents
Another research direction involves the synthesis of α, β-unsaturated ketones and their corresponding fused pyridines as antiviral and cytotoxic agents. This research showcases the compound's role in the development of new therapeutic agents against viruses, including herpes simplex and human immunodeficiency virus (HIV), and its potential in cancer treatment through its broad spectrum antitumor activity (El-Subbagh et al., 2000).
PDE9A Inhibitor for Cognitive Disorders
The compound has also been identified as a selective brain penetrant PDE9A inhibitor, suggesting its use in the treatment of cognitive disorders. Its ability to elevate central cGMP levels in the brain and exhibit procognitive activity in rodent models points to its potential application in diseases associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).
N-acetyltransferase-mediated Metabolism
Research has also focused on strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. These studies aim to enhance the pharmacokinetic profile of compounds like "N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-(1H-pyrazol-1-yl)propanamide" by preventing rapid clearance and improving bioavailability, which is crucial for developing therapeutically effective drugs (Rawal et al., 2008).
Antibacterial Activity
Furthermore, the compound has been explored for its antibacterial activity, where novel pyrazolo[1,5-a]pyrimidine derivatives have shown effectiveness against various bacterial strains. This research opens up possibilities for using the compound in the development of new antibacterial agents, addressing the growing concern over antibiotic resistance (He et al., 2020).
properties
IUPAC Name |
N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-2-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N6O/c1-11(26-7-3-6-21-26)16(27)24-13-4-8-25(9-5-13)15-10-14(17(18,19)20)22-12(2)23-15/h3,6-7,10-11,13H,4-5,8-9H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYIBOKVCONZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C(C)N3C=CC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2725389.png)
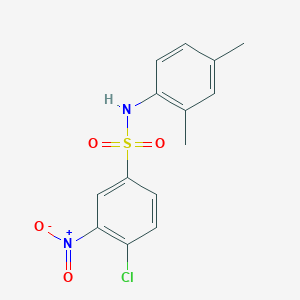
![1-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2725392.png)


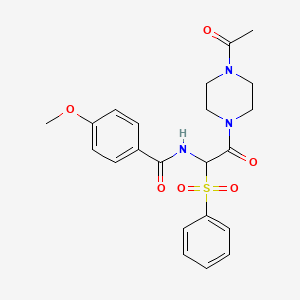
![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2725397.png)
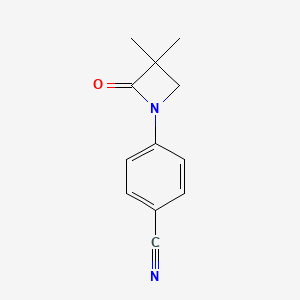
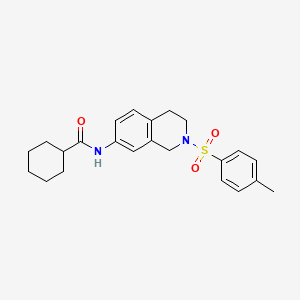
![N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]thio]ethyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B2725401.png)
![1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2725403.png)
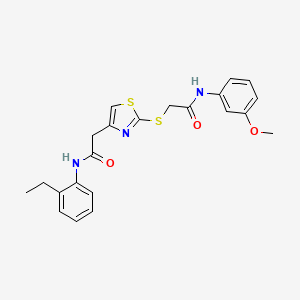
![N-(2-chlorobenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2725408.png)